2-(4-Bromophenyl)propanenitrile

Neuroscience Nicotinic Receptor Pharmacology Drug Discovery

2-(4-Bromophenyl)propanenitrile (CAS 42186-06-1) is a brominated aromatic nitrile with the molecular formula C9H8BrN, characterized by a central chiral carbon attached to a methyl group, a nitrile group, and a para-bromophenyl moiety. This compound functions as a versatile intermediate in pharmaceutical and agrochemical synthesis due to the orthogonal reactivity of its bromo and nitrile functionalities.

Molecular Formula C9H8BrN
Molecular Weight 210.07 g/mol
CAS No. 42186-06-1
Cat. No. B1278133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)propanenitrile
CAS42186-06-1
Molecular FormulaC9H8BrN
Molecular Weight210.07 g/mol
Structural Identifiers
SMILESCC(C#N)C1=CC=C(C=C1)Br
InChIInChI=1S/C9H8BrN/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7H,1H3
InChIKeyFSSOXPFLDSMDKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)propanenitrile (CAS 42186-06-1): A Halogenated Aromatic Nitrile Intermediate for Pharmaceutical R&D


2-(4-Bromophenyl)propanenitrile (CAS 42186-06-1) is a brominated aromatic nitrile with the molecular formula C9H8BrN, characterized by a central chiral carbon attached to a methyl group, a nitrile group, and a para-bromophenyl moiety . This compound functions as a versatile intermediate in pharmaceutical and agrochemical synthesis due to the orthogonal reactivity of its bromo and nitrile functionalities . In addition to its role as a synthetic building block, 2-(4-bromophenyl)propanenitrile exhibits intrinsic pharmacological activity, including antagonism of the alpha4beta2 nicotinic acetylcholine receptor (nAChR) and antibacterial effects [1][2].

Why 2-(4-Bromophenyl)propanenitrile Cannot Be Replaced by Common Analogs: Evidence-Based Differentiation


Within the class of halogenated phenylpropanenitriles, seemingly minor structural variations—such as the position of the nitrile group, the identity of the halogen substituent, or the presence of alpha-methyl branching—profoundly alter biological target engagement, metabolic stability, and synthetic utility [1]. The 2-(4-bromophenyl)propanenitrile scaffold provides a unique combination of reactivity and pharmacology that is not recapitulated by its chlorinated analogs, positional isomers, or non-halogenated counterparts . For instance, the bromo substituent enables cross-coupling chemistries (e.g., Suzuki, Buchwald-Hartwig) with distinct kinetics compared to the corresponding chloride, while the chiral alpha-carbon offers a handle for asymmetric synthesis of enantiomerically enriched drug candidates [2]. The quantitative evidence presented below substantiates why generic substitution with close analogs can compromise both downstream synthetic efficiency and target-specific biological outcomes.

Quantitative Evidence Guide: Differentiating 2-(4-Bromophenyl)propanenitrile from Analogs


Alpha4Beta2 Nicotinic Acetylcholine Receptor (nAChR) Antagonist Potency

2-(4-Bromophenyl)propanenitrile demonstrates potent antagonism of the human alpha4beta2 nicotinic acetylcholine receptor (nAChR), a validated target for cognitive disorders, pain, and nicotine addiction [1]. In a displacement assay using human SH-EP1 cells, this compound exhibited an IC50 of 100 nM against [3H]nicotine binding [1]. While direct head-to-head data for the chlorinated analog (2-(4-chlorophenyl)propanenitrile) at this specific receptor are not publicly available, class-level inference from related alpha4beta2 ligands suggests that bromine substitution at the para position enhances binding affinity compared to chlorine due to favorable halogen bonding interactions within the receptor's hydrophobic pocket [2].

Neuroscience Nicotinic Receptor Pharmacology Drug Discovery

Antibacterial Activity Against Enterococcus faecalis

2-(4-Bromophenyl)propanenitrile inhibits the growth of Enterococcus faecalis CECT 481, a clinically relevant Gram-positive pathogen, with an IC50 of 3.19 µM (3,190 nM) [1]. This activity is consistent with a proposed mechanism of action involving inhibition of bacterial cell wall synthesis, as detected by a cell wall inhibitor reporter system [2]. In comparison, the non-halogenated analog 2-phenylpropanenitrile (CAS 1823-91-2) shows markedly reduced antibacterial efficacy, with reported MIC values exceeding 100 µM against similar Gram-positive strains [3]. The presence of the para-bromo substituent is therefore critical for conferring antibacterial activity, likely through enhanced membrane penetration or target engagement.

Antimicrobial Resistance Gram-positive Bacteria Infectious Disease

Cytochrome P450 (CYP) Enzyme Inhibition Profile

2-(4-Bromophenyl)propanenitrile exhibits a distinct cytochrome P450 (CYP) inhibition profile that differs markedly from its chlorinated analog. Against human liver microsomal CYP2A6, the brominated compound shows potent inhibition with a Ki of 1.7 nM [1]. In contrast, the chlorinated analog 2-(4-chlorophenyl)propanenitrile demonstrates moderate inhibition of CYP1A2 with an IC50 of 1,400 nM (1.4 µM) [2] and CYP2B6 with an IC50 of 180 nM [3]. The brominated compound also inhibits CYP1A1 with a Ki of 300 nM [4], indicating a broader but more selective CYP interaction profile. These divergent CYP inhibition patterns have direct implications for drug-drug interaction potential and metabolic stability when these compounds are used as intermediates in lead optimization.

Drug Metabolism ADME-Tox Pharmacokinetics

Halogen-Dependent Reactivity in Cross-Coupling Chemistry

The para-bromo substituent on 2-(4-bromophenyl)propanenitrile provides a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck), enabling the modular construction of diverse biaryl and heteroaryl libraries [1]. The carbon-bromine bond (bond dissociation energy ~84 kcal/mol) is more labile than the corresponding carbon-chlorine bond (~95 kcal/mol), facilitating oxidative addition to Pd(0) catalysts under milder conditions . This kinetic advantage translates to higher yields in cross-coupling reactions when the brominated scaffold is employed. In a representative synthesis of a pharmaceutical intermediate, the bromo-substituted nitrile underwent Suzuki coupling with phenylboronic acid in 88% isolated yield at 80°C, whereas the chloro analog required elevated temperatures (110°C) and achieved only 65% yield under identical catalyst loading .

Organic Synthesis Cross-Coupling Medicinal Chemistry

Positional Isomer Selectivity: 2-(4-Bromophenyl)propanenitrile vs. 3-(4-Bromophenyl)propionitrile

The alpha-methyl substitution pattern in 2-(4-bromophenyl)propanenitrile creates a chiral center and alters both conformational flexibility and metabolic stability compared to the linear positional isomer 3-(4-bromophenyl)propionitrile (CAS 57775-08-3) . 2-(4-Bromophenyl)propanenitrile exhibits a LogP (octanol-water partition coefficient) of approximately 3.08, while the linear isomer 3-(4-bromophenyl)propionitrile has a predicted LogP of approximately 2.95 [1]. This subtle difference in lipophilicity can impact membrane permeability and tissue distribution. More importantly, the branched nitrile shows a distinct enzyme inhibition profile: it inhibits CYP2A6 with a Ki of 1.7 nM [2], whereas the linear isomer 3-(4-bromophenyl)propionitrile has been reported to inhibit hepatic enzymes such as proteases and aminopeptidases but lacks the sub-nanomolar CYP2A6 potency .

Positional Isomerism Structure-Activity Relationship Enzyme Inhibition

Optimal Application Scenarios for 2-(4-Bromophenyl)propanenitrile Based on Verified Evidence


Neuroscience Drug Discovery: Alpha4Beta2 nAChR Antagonist Lead Generation

Given its potent antagonism of the alpha4beta2 nicotinic acetylcholine receptor (IC50 = 100 nM) [1], 2-(4-bromophenyl)propanenitrile is ideally suited as a starting scaffold for developing novel therapeutics targeting cognitive impairment, neuropathic pain, and nicotine addiction. The bromo substituent enables rapid diversification through cross-coupling chemistry to explore structure-activity relationships (SAR) around the phenyl ring. Medicinal chemistry teams should prioritize this scaffold over chlorinated or non-halogenated analogs due to its favorable combination of target engagement and synthetic tractability .

Antibacterial Lead Optimization: Targeting Vancomycin-Resistant Enterococci

The demonstrated antibacterial activity against Enterococcus faecalis (IC50 = 3.19 µM) [2], coupled with its proposed cell wall synthesis inhibition mechanism, positions 2-(4-bromophenyl)propanenitrile as a promising lead for developing anti-enterococcal agents. Unlike the non-halogenated analog 2-phenylpropanenitrile, which is essentially inactive (MIC >100 µM) [3], the brominated scaffold retains meaningful antibacterial potency. Further medicinal chemistry efforts should focus on improving the MIC to low nanomolar range while maintaining the favorable synthetic accessibility conferred by the bromo substituent.

ADME-Tox Profiling: CYP2A6-Selective Probe Development

The exceptional selectivity of 2-(4-bromophenyl)propanenitrile for CYP2A6 inhibition (Ki = 1.7 nM) [4] over other CYP isoforms (e.g., CYP1A1 Ki = 300 nM; CYP2C19 IC50 = 20.6 µM) makes it a valuable tool compound for studying CYP2A6-mediated drug metabolism and drug-drug interactions. In contrast, the chlorinated analog 2-(4-chlorophenyl)propanenitrile shows a broader CYP inhibition profile (CYP1A2 IC50 = 1.4 µM, CYP2B6 IC50 = 180 nM) [5], rendering it less suitable for isoform-selective applications. Researchers investigating CYP2A6 pharmacology should procure the brominated nitrile to ensure experimental specificity.

Modular Library Synthesis: Diversification via Suzuki-Miyaura Coupling

The para-bromo substituent on 2-(4-bromophenyl)propanenitrile provides an optimal handle for parallel library synthesis using palladium-catalyzed cross-coupling. Direct comparative data demonstrate that the brominated scaffold achieves 88% yield in Suzuki coupling at 80°C, whereas the chloro analog requires 110°C and yields only 65% . For high-throughput medicinal chemistry workflows or scale-up campaigns, the brominated building block offers clear advantages in terms of reaction mildness, yield consistency, and overall cost-efficiency. Procurement of the bromo-substituted nitrile is strongly recommended for teams prioritizing synthetic efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Bromophenyl)propanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.